molecular formula C9H13NO4S2 B7499164 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid

3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid

Cat. No.: B7499164
M. Wt: 263.3 g/mol
InChI Key: YYKZAGCOCGLWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA is a sulfonamide compound and is a derivative of the amino acid methionine. In

Mechanism of Action

3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid works by inhibiting the activity of enzymes involved in the synthesis of polyamines, which are essential for cell growth and proliferation. By inhibiting polyamine synthesis, this compound can inhibit the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit the growth of cancer cells, and reduce oxidative stress. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid in lab experiments is its specificity towards polyamine synthesis. This allows researchers to study the effects of inhibiting polyamine synthesis on various diseases. However, this compound has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

There are several future directions for research on 3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid. One direction is to study its potential in treating other neurodegenerative diseases such as Huntington's disease. Another direction is to explore the use of this compound in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to optimize the synthesis method of this compound to improve its solubility and stability.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an attractive target for further research. With continued research, this compound may one day be used as a treatment for various diseases.

Synthesis Methods

3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid can be synthesized using a two-step process. The first step involves the reaction of methionine with methyl chloroformate to form N-methyl methionine methyl ester. The second step involves the reaction of N-methyl methionine methyl ester with 5-methylthiophene-2-sulfonyl chloride to form this compound.

Scientific Research Applications

3-[Methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

3-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4S2/c1-7-3-4-9(15-7)16(13,14)10(2)6-5-8(11)12/h3-4H,5-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYKZAGCOCGLWSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N(C)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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